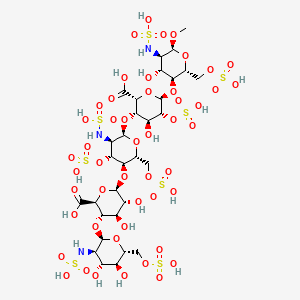![molecular formula C20H12ClN3 B3045388 Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- CAS No. 105997-05-5](/img/structure/B3045388.png)
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)-
Vue d'ensemble
Description
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological and industrial applications. This compound is part of the larger family of benzimidazoquinazolines, which are known for their antimicrobial, anticancer, and anti-inflammatory properties .
Orientations Futures
The future directions for research on Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide spectrum of biological properties exhibited by quinazoline derivatives , there is potential for significant advancements in this field.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit inhibitory activities against certain enzymes .
Mode of Action
It’s known that the compound undergoes a radical cascade cyclization process involving the relay between c-centered radicals and n-centered radicals .
Biochemical Pathways
Similar compounds have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .
Pharmacokinetics
In silico adme prediction for similar compounds has been performed to reveal their physicochemical and drug‐likeness properties .
Result of Action
Similar compounds have shown significant inhibitory activities against certain enzymes, suggesting potential therapeutic applications .
Analyse Biochimique
Biochemical Properties
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting potent antibacterial activity. It interacts with bacterial cell membranes, causing disruption and leading to cell death . Additionally, it has been found to interact with fungal enzymes, inhibiting their growth and proliferation . These interactions highlight the compound’s potential as a broad-spectrum antimicrobial agent.
Cellular Effects
The effects of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell membrane integrity, leading to cell lysis and death . In fungal cells, it inhibits key enzymes involved in cell wall synthesis, thereby preventing cell growth and division . Moreover, in mammalian cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals .
Molecular Mechanism
At the molecular level, benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- exerts its effects through several mechanisms. It binds to bacterial and fungal enzymes, inhibiting their activity and leading to cell death . In mammalian cells, it interacts with specific proteins involved in cell signaling pathways, modulating their activity and influencing gene expression. This compound can inhibit the activity of certain kinases, leading to the activation of pro-apoptotic pathways and the suppression of cell survival signals . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and effects of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, its antimicrobial effects are sustained over time, with consistent inhibition of bacterial and fungal growth . In in vivo studies, long-term exposure to this compound has been shown to maintain its therapeutic effects, although some degradation products may form over time .
Dosage Effects in Animal Models
The effects of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- vary with different dosages in animal models. At lower doses, it exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can influence metabolic flux and alter metabolite levels in the body . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic use.
Transport and Distribution
The transport and distribution of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for its therapeutic efficacy and distribution within the body.
Subcellular Localization
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be found in the nucleus, where it influences gene expression and cell signaling pathways . Post-translational modifications and targeting signals play a crucial role in directing this compound to specific cellular compartments, thereby modulating its activity and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- typically involves a copper-catalyzed Ullmann type C−N coupling followed by an intramolecular cross-dehydrogenative coupling reaction. This method allows for the formation of the fused quinazoline structure in moderate to good yields . Another approach involves the reaction of o-cyanoaniline with diaryliodonium salts under mild conditions to produce the desired benzimidazoquinazoline derivatives .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to significantly reduce reaction times and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Applications De Recherche Scientifique
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Industry: Utilized in the development of new materials with unique optoelectronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity with MIC values ranging from 2.5−20 μg/mL.
Imidazo[1,2-c]quinazoline: Exhibits a broad range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- stands out due to its unique structural framework that incorporates multiple bioactive moieties into a single molecule. This structural complexity contributes to its diverse range of biological activities and makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
6-(3-chlorophenyl)benzimidazolo[1,2-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3/c21-14-7-5-6-13(12-14)19-22-16-9-2-1-8-15(16)20-23-17-10-3-4-11-18(17)24(19)20/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUJDCIIWBQINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350471 | |
| Record name | Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105997-05-5 | |
| Record name | Benzimidazo[1,2-c]quinazoline, 6-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[3-(2-Furyl)phenyl]ethanone](/img/structure/B3045322.png)

![N-[4-(4-chlorophenyl)-3-(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B3045325.png)


